

# Chemical Profile of 6-Aminoindolin-2-one and Related Isomers

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## Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

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The table below summarizes key information for **6-aminoindolin-2-one** and two of its common positional isomers, which are frequently encountered in synthesis.

Compound Name	CAS Number	Molecular Formula / Weight	Melting Point	Boiling Point (Predicted)	Safety Information (Hazard Codes)
<b>6-Aminoindolin-2-one</b> (6-Amino-1,3-dihydro-2H-indol-2-one)	150544-04-0 [1]	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O / 148.16 g·mol <sup>-1</sup> [1]	200 °C (decomp) [1]	394.3 ± 42.0 °C [1]	Information missing [1]
<b>3-Aminoindolin-2-one</b>	117069-75-7 [2]	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O / 148.16 g·mol <sup>-1</sup> [2]	N/A	323.7 °C [2]	Xi (Irritant) [2]

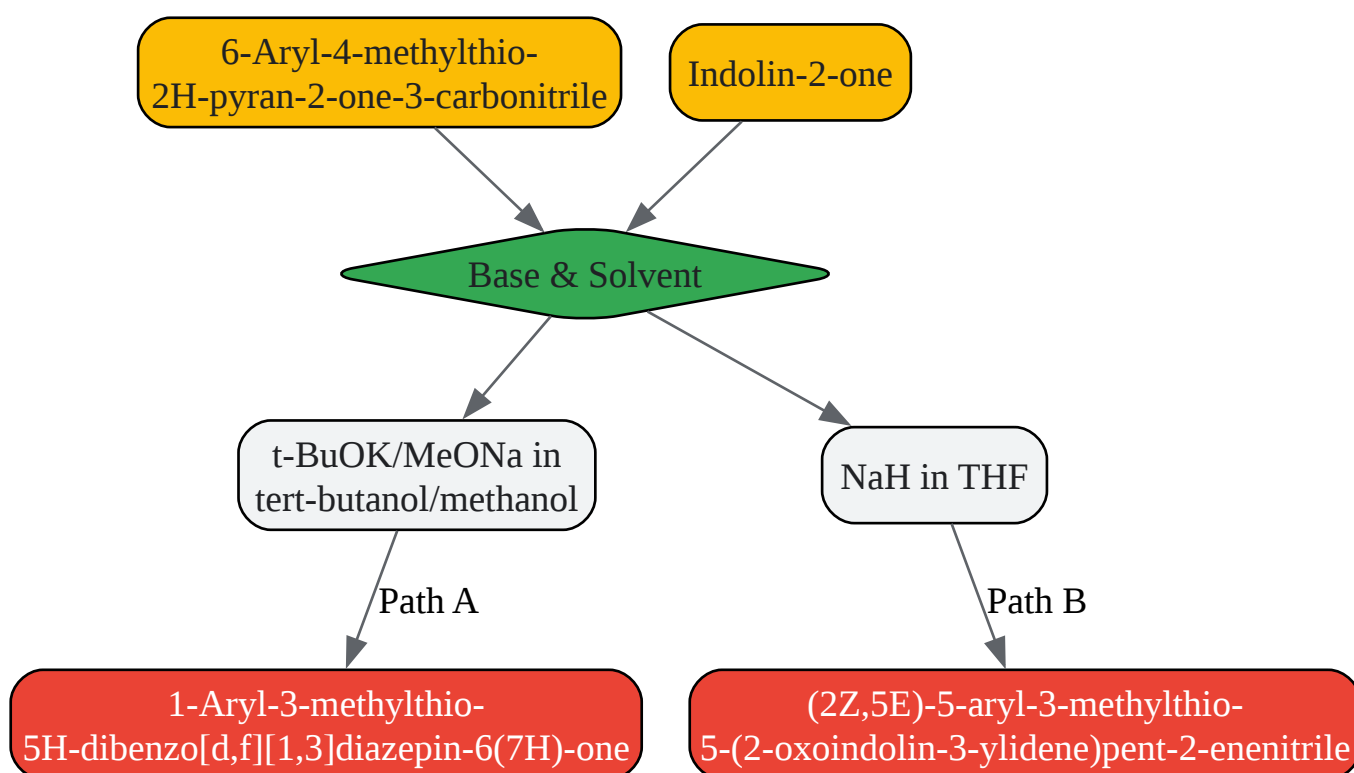
| **7-Aminoindolin-2-one** | 25369-32-8 [3] | C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O / 148.16 g·mol<sup>-1</sup> [3] | N/A | N/A | **H315, H319, H335** [3] Causes skin and eye irritation, harmful if swallowed, may cause respiratory irritation [3] |

## Experimental Protocol: Base-Dependent Byproduct Formation

A study provides a clear example of how reaction conditions, specifically the choice of base, can lead to different products when working with indolin-2-one cores [4].

- **Objective:** To alkenylate indolin-2-one using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles.
- **Key Observation:** The reaction pathway and final product were highly dependent on the base and solvent used.

The following diagram illustrates the divergent synthesis pathways based on reaction conditions:



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**Synthesis of Precursor:** The reactant, 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, was first prepared by reacting methyl 2-cyano-3,3-dimethylthioacrylate with an aryl methyl ketone in the presence of powdered KOH in DMF at room temperature [4].

#### Divergent Pathways:

- **Path A (Formation of Diazepinone):** When the reaction between indolin-2-one and the pyran-2-one precursor was carried out using **t-BuOK** or **MeONa** in tert-butanol or methanol under reflux, it resulted in an unexpected **1-aryl-3-methylthio-5H-dibenzo[d,f][1,3]diazepin-6(7H)-one** instead of the desired alkenylated product [4].

- **Path B (Successful Alkenylation):** When the same reaction was performed using **sodium hydride (NaH)** as a base in **tetrahydrofuran (THF)** under reflux, the desired alkenylated product, **(2Z,5E)-5-aryl-3-methylthio-5-(2-oxoindolin-3-ylidene)pent-2-enenitrile**, was obtained. The success in THF was attributed to its lower dielectric constant, which favored the alkenylation pathway over cyclization [4].

## Frequently Asked Questions

**What are the common byproducts in the synthesis of 6-aminoindolin-2-one?** While a specific procedure for **6-aminoindolin-2-one** was noted [1], a closely related study on the broader indolin-2-one class shows that common byproducts include **positional isomers** (like 3- or 7-aminoindolin-2-one) and **cyclized products** such as diazepinone derivatives, which form under specific base-catalyzed conditions [2] [4] [3].

**How can I control the reaction to avoid diazepinone byproducts?** Based on the experimental findings, to favor the desired alkenylation over the formation of diazepinone byproducts, you should carefully select the base-solvent system. The study found that using **NaH in THF** was the most suitable condition to obtain the alkenylated product, whereas other bases like MeONa led to the diazepinone structure [4].

**What techniques can be used to identify and characterize 6-aminoindolin-2-one and its byproducts?**

- **Chromatography:** The cited synthesis of **6-aminoindolin-2-one** used HPLC for analysis, with the product having a retention time of 2.123 minutes [1].
- **Spectroscopy:** The same source confirmed the product structure using **<sup>1</sup>H NMR** spectroscopy [1]. For definitive confirmation, especially of complex byproducts, **single-crystal X-ray diffraction** was used in the alkenylation study to unambiguously determine the molecular structure [4].
- **Mass Spectrometry:** Low-resolution mass spectrometry (LRMS) showing an (M+) of 148.7 can be used to confirm the molecular weight of the target compound and its isomers [1].

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## References

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